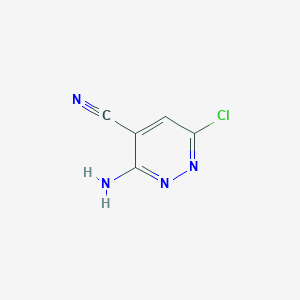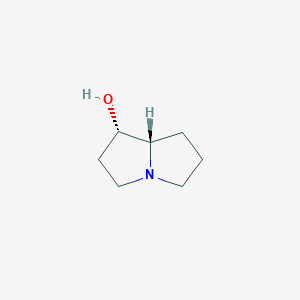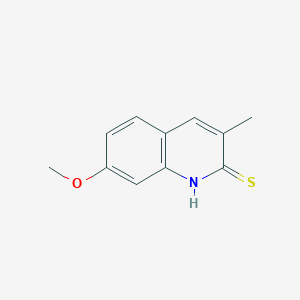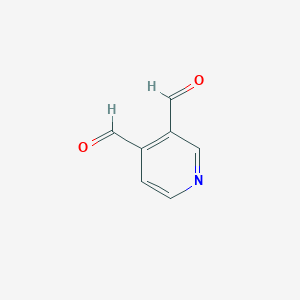![molecular formula C14H13FN2O B11767794 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(6-oxo-5-azaspiro[25]oct-5-yl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(6-oxo-5-azaspiro[25]oct-5-yl)benzonitrile typically involves a multi-step processThe reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the fluoro group with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(6-Oxo-5-azaspiro[2.5]octan-5-yl)benzonitrile: Shares a similar spirocyclic structure but lacks the fluoro group.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different core structure and functional groups.
Uniqueness
3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-fluoro-4-(6-oxo-5-azaspiro[2.5]octan-5-yl)benzonitrile |
InChI |
InChI=1S/C14H13FN2O/c15-11-7-10(8-16)1-2-12(11)17-9-14(5-6-14)4-3-13(17)18/h1-2,7H,3-6,9H2 |
InChI Key |
CAAPYAOWGIHOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CN(C1=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


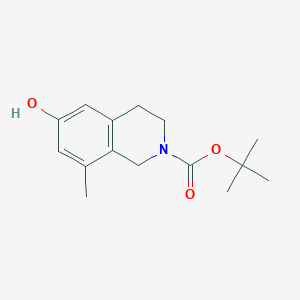

![4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11767733.png)
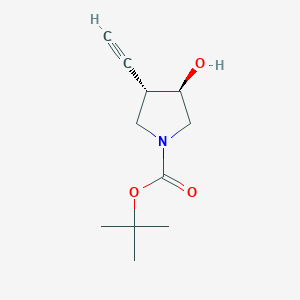

![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
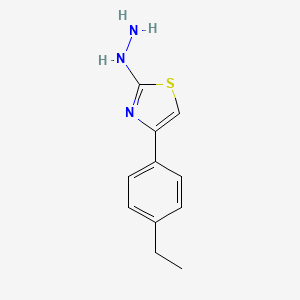
![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
